molecular formula C7H10N2O4S B1320569 Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate CAS No. 5863-20-7

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate

Cat. No.: B1320569
CAS No.: 5863-20-7
M. Wt: 218.23 g/mol
InChI Key: XPFJZWOGEBQAHN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound is limited, analogous 1,2,6-thiadiazine derivatives exhibit characteristic shifts:

¹H NMR ¹³C NMR
Methyl (C5): δ ~1.2–1.4 ppm (singlet) Methyl (C5): δ ~15–20 ppm
Ethyl ester: δ ~1.2–1.4 ppm (triplet), δ ~4.1–4.3 ppm (quartet) Ester carbonyl: δ ~170–175 ppm
Thiadiazine protons: δ ~7.5–8.5 ppm (multiplet) Thiadiazine carbons: δ ~120–150 ppm

HMBC experiments would confirm connectivity between the methyl group and adjacent carbons, while NOE effects could elucidate spatial relationships between the ethyl ester and thiadiazine ring.

Fourier-Transform Infrared (FT-IR)

Key absorption bands:

Functional Group Wavenumber (cm⁻¹)
Sulfonyl (S=O) ~1350–1450 (asymmetric), ~1150–1250 (symmetric)
Ester C=O ~1720–1750
C-N (thiadiazine) ~1500–1600
C-H (aliphatic) ~2800–3000

Lyza 7000 FTIR spectrometers are suitable for high-resolution analysis, leveraging modular cells for solid or solution-state measurements.

Properties

IUPAC Name

ethyl 3-methyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-3-13-7(10)6-4-5(2)8-14(11,12)9-6/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFJZWOGEBQAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NS(=O)(=O)NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594737
Record name Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5863-20-7
Record name Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .

Scientific Research Applications

Physical Properties

  • Appearance : Typically presented as a solid or crystalline form.
  • Solubility : Soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Medicinal Chemistry

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate is being investigated for its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds similar to ethyl 5-methyl-1,1-dioxo can exhibit antimicrobial properties. A study demonstrated that derivatives of thiadiazine compounds have shown efficacy against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating specific pathways involved in programmed cell death. This suggests a promising avenue for further research into its use as an adjunct therapy in oncology .

Biochemical Research

Ethyl 5-methyl-1,1-dioxo has applications in proteomics and biochemical assays:

Proteomics Applications

Due to its ability to interact with proteins and enzymes, this compound is utilized in proteomics research to study protein interactions and modifications. It serves as a reagent for labeling proteins in various analytical techniques such as mass spectrometry .

Enzyme Inhibition Studies

The compound has been studied for its potential to inhibit specific enzymes linked to metabolic pathways. For instance, it may inhibit enzymes involved in the synthesis of inflammatory mediators, offering insights into its anti-inflammatory properties .

Table 1: Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated efficacy against Gram-positive and Gram-negative bacteria
Anticancer MechanismInduces apoptosis in specific cancer cell lines
Proteomics ApplicationUseful as a labeling reagent for proteins
Enzyme InhibitionPotential inhibitor of inflammatory enzyme pathways

Case Study Example: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of ethyl 5-methyl-1,1-dioxo and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability through apoptosis induction mechanisms involving caspase activation and mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with other heterocycles, including thiazoles and benzoxazines. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Substituents/Oxidation States Key Features
Ethyl 5-methyl-1,1-dioxo-1λ⁶,2,6-thiadiazine-3-carboxylate Thiadiazine 5-methyl, 3-ethyl carboxylate, S⁶⁺ (sulfone) Six-membered ring; high polarity
2-Amino-4-(3,5-difluorophenyl)-1,3-thiazole (CAS 676348-23-5) Thiazole 2-amino, 4-(3,5-difluorophenyl) Five-membered ring; fluorinated aryl
4-(Methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS 926241-64-7) Benzoxazine 4-methylsulfonyl, 2-carboxylic acid Fused benzene-oxazine; acidic group
Key Observations:

Ring Size and Conformation :

  • The thiadiazine derivative’s six-membered ring may adopt puckered conformations, as described by Cremer and Pople’s ring puckering coordinates . In contrast, five-membered thiazoles (e.g., 676348-23-5) are typically planar or exhibit minimal puckering due to smaller ring strain .
  • Benzoxazines (e.g., 926241-64-7) often display chair-like conformations in fused systems, influencing packing in crystallographic studies .

Electronic Effects: The sulfone group in the thiadiazine derivative enhances electrophilicity at adjacent positions compared to thiazoles, which lack such strong electron-withdrawing groups .

Synthetic Accessibility: Thiadiazines are typically synthesized via cyclization of thioamides or sulfonamide precursors, whereas thiazoles (e.g., 676348-23-5) are commonly prepared via Hantzsch thiazole synthesis . Benzoxazines often require multi-step routes involving condensation of phenolic derivatives with amines or aldehydes .

Crystallographic and Computational Insights

  • Thiadiazine Derivatives: Limited crystallographic data exist for 5863-20-7, but analogous sulfone-containing thiadiazines show S–O bond lengths of ~1.43–1.48 Å, consistent with sulfone geometry . Software like SHELXL and ORTEP-III are critical for refining such structures .
  • Thiazoles : Structures like 676348-23-5 often exhibit shorter C–S bonds (~1.71 Å) and planarity, favoring π-stacking interactions in crystal lattices .
  • Benzoxazines : The fused ring system in 926241-64-7 leads to extended conjugation, with typical C–O bond lengths of ~1.36 Å in the oxazine ring .

Biological Activity

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate (CAS Number: 5863-20-7) is a compound belonging to the thiadiazine family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C7_7H10_{10}N2_2O4_4S
  • Molecular Weight : 218.23 g/mol
  • Physical State : Solid at room temperature
  • Melting Point : Approximately 99–101 °C

Synthesis

The synthesis of thiadiazine derivatives typically involves the reaction of sulfamides with carbonyl compounds under acidic or basic conditions. This compound can be synthesized through a multi-step process that includes condensation reactions and functional group modifications .

Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit modest antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest potential efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound's activity remains limited .

Cannabinoid Receptor Activity

A subclass of thiadiazines has been studied for their interaction with cannabinoid receptors. Some derivatives have shown agonist and antagonist activities at cannabinoid receptors (CB receptors), which are crucial in pain management and neuroprotection. This compound may exhibit similar properties based on its structural analogs .

Other Biological Effects

Thiadiazine derivatives have demonstrated a range of biological effects including:

  • Smooth Muscle Relaxation : Some compounds within this class have shown the ability to induce relaxation in smooth muscle tissues.
  • Sedative Effects : Preliminary studies indicate potential sedative properties that could be explored for therapeutic use in anxiety disorders .

Study on Cannabinoid-Like Activity

In a study evaluating the biological activity of various thiadiazine derivatives, it was found that certain compounds acted as cannabinoid agonists with varying potencies compared to established cannabinoids like WIN 55,212-2. Although this compound was not specifically mentioned as a potent agonist or antagonist, its structural similarity suggests potential for similar activity .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives of thiadiazines were tested against clinical isolates of bacteria. While specific results for ethyl 5-methyl derivative were not highlighted, the overall findings support the need for further exploration into its antimicrobial efficacy .

Data Table

Biological ActivityFindings
AntimicrobialModest activity against Gram-positive and Gram-negative bacteria observed in related compounds
Cannabinoid ActivityPotential agonist/antagonist activity based on structural similarities to known cannabinoids
Smooth Muscle RelaxationIndicated in related thiadiazine studies
Sedative EffectsPreliminary evidence suggests sedative properties

Q & A

Basic Questions

Q. What are the recommended synthetic methodologies for Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1λ⁶,2,6-thiadiazine-3-carboxylate?

  • Methodology : A common approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, analogous heterocyclic compounds are synthesized via condensation reactions under reflux (3–5 hours) followed by recrystallization from DMF/acetic acid . Key steps include:

  • Reaction Setup : Equimolar ratios of reactants in acetic acid.
  • Purification : Filtration, washing (acetic acid, water, ethanol), and recrystallization.
  • Validation : Confirmation via NMR, IR, and mass spectrometry.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Analytical Workflow :

  • NMR : Analyze chemical shifts for ester (-COOEt), sulfone (-SO₂), and methyl groups.
  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) stretches.
  • Mass Spectrometry : Identify molecular ion peaks and fragmentation patterns.
    • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT) or analogs in the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL improve structural determination?

  • Refinement Protocol :

  • Data Collection : High-resolution X-ray diffraction data (e.g., Mo-Kα radiation).
  • Software : SHELXL for small-molecule refinement, emphasizing anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Check R-factors (<5%), residual electron density, and geometric outliers using CCDC validation tools.
    • Example : A related benzothiazine derivative ( ) crystallizes in a triclinic system (space group P1) with unit cell parameters:
ParameterValue
a8.9128 Å
b12.414 Å
c13.443 Å
α79.784°
β72.981°
γ88.503°
V1399.2 ų

Q. How can hydrogen bonding networks be analyzed in the crystal lattice?

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D for donors, A for acceptors) and identify motifs like chains (C(4)), rings (R₂²(8)), or intramolecular interactions .
  • Tools : Mercury (CCDC) or CrystalExplorer for visualization and quantitative analysis of bond distances/angles.

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Case Study : If NMR suggests conformational flexibility (e.g., rotamers), but X-ray shows a single conformation:

  • Dynamic NMR : Variable-temperature experiments to assess rotational barriers.
  • Computational Modeling : MD simulations to explore accessible conformers.
  • Database Cross-Check : Compare with CSD entries for similar compounds to identify common packing effects .

Q. What methodologies quantify ring puckering in the thiadiazine moiety?

  • Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angles (φ) from atomic coordinates. For six-membered rings, use spherical coordinates to distinguish chair, boat, or twist-boat conformations .
  • Software : PARST or PLATON for automated puckering analysis.

Q. What safety precautions are critical during synthesis and handling?

  • Lab Protocols :

  • Ventilation : Use fume hoods for reflux steps (acetic acid fumes).
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid drain disposal .
  • Storage : Airtight containers in cool, dry conditions to prevent hydrolysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.